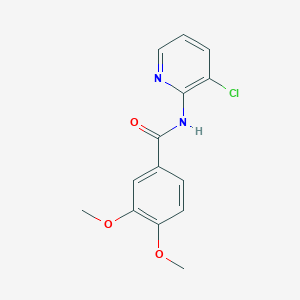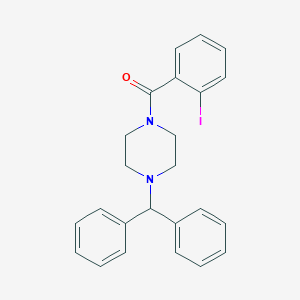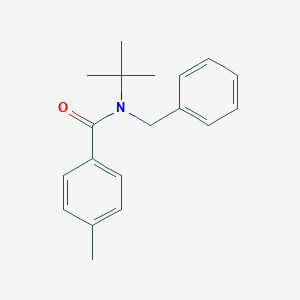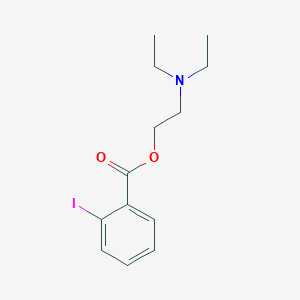![molecular formula C15H11N3S3 B295258 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B295258.png)
4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been reported to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Wirkmechanismus
The exact mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that the compound may act by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has also been suggested that the compound may act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer activity. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. Additionally, this compound has been reported to possess anti-viral activity by inhibiting the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine in lab experiments is its wide range of biological activities, which make it a promising candidate for further study in the field of medicinal chemistry. Additionally, the compound is relatively easy to synthesize using a simple and efficient method. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine. One area of interest is the development of new analogs with improved biological activity and reduced toxicity. Another area of interest is the study of the compound's mechanism of action, which may lead to the development of new therapeutic targets for cancer and inflammatory diseases. Additionally, the compound's potential anti-viral activity against other viruses could be further explored. Finally, the compound's potential use as a diagnostic tool for cancer and other diseases could also be investigated.
Synthesemethoden
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of potassium hydroxide. The resulting product is then reacted with 2-bromoacetophenone to yield this compound. This method has been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been reported to possess anti-viral activity against the hepatitis C virus.
Eigenschaften
Molekularformel |
C15H11N3S3 |
|---|---|
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
4-(1,3-benzothiazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H11N3S3/c1-2-9-7-10-13(19-9)16-8-17-14(10)21-15-18-11-5-3-4-6-12(11)20-15/h3-8H,2H2,1H3 |
InChI-Schlüssel |
HODKZQBJUQGWPQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=CN=C2SC3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
CCC1=CC2=C(S1)N=CN=C2SC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Tert-butyl(methyl)amino]ethyl 3-bromobenzoate](/img/structure/B295181.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)


![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B295194.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295196.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295197.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295199.png)
